molecular formula C12H16N2O B190101 1-(2,3-Dihydrobenzofuran-4-yl)piperazine CAS No. 105685-05-0

1-(2,3-Dihydrobenzofuran-4-yl)piperazine

Cat. No.: B190101
CAS No.: 105685-05-0
M. Wt: 204.27 g/mol
InChI Key: OPKALNWWCKYNMN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moietyThe benzofuran ring is known for its presence in many biologically active molecules, while the piperazine ring is a common structural motif in pharmaceuticals .

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine typically involves the condensation of 2,3-dihydrobenzofuran with piperazine under specific reaction conditions. One common method includes the use of a catalyst such as silver (I) complexes in the presence of a fluoride ion source . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzofuran-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring may facilitate binding to certain biological targets, while the piperazine moiety can enhance the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity in modulating neurotransmitter systems .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKALNWWCKYNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610526
Record name 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-05-0
Record name 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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